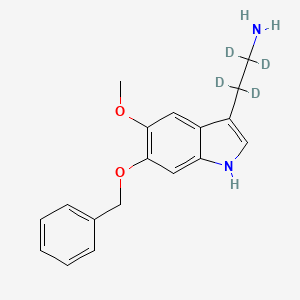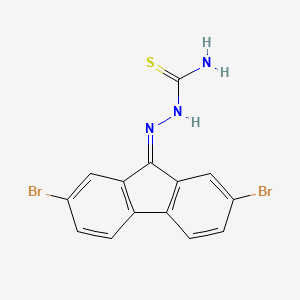![molecular formula C18H20N2O5 B13834285 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group and a pyrimidine moiety attached to a glucitol backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene to form 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
Deoxygenation: The protected glucitol undergoes deoxygenation at the 2 and 3 positions to form 2,3-dideoxy-1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
Pyrimidine Attachment: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the glucitol or pyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. Additionally, the benzylidene group can enhance the compound’s binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-D-glucitol: Lacks the pyrimidine moiety, resulting in different chemical properties and biological activities.
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-mannitol: Similar structure but with a different sugar backbone, leading to variations in reactivity and function.
Uniqueness
The uniqueness of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol lies in its combination of a glucitol backbone with a pyrimidine moiety, providing a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20N2O5/c1-11-8-20(18(22)19-16(11)21)13-7-14-15(23-9-13)10-24-17(25-14)12-5-3-2-4-6-12/h2-6,8,13-15,17H,7,9-10H2,1H3,(H,19,21,22)/t13-,14+,15-,17?/m1/s1 |
InChI Key |
FMYZRWWKHDJURY-AWVCJSPBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)

![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)



![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)

